molecular formula C21H15ClN2O2 B13823632 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

Cat. No.: B13823632
M. Wt: 362.8 g/mol
InChI Key: KOKOQUJLNTUSAC-VKDKGKJGSA-N
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Description

2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group. The compound’s structure includes a chlorophenyl group, a hydrazinylidene moiety, and a diphenylpropane backbone, making it a versatile scaffold for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 2-chlorobenzohydrazide with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
  • 2-[(2-Bromophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione
  • 2-[(2-Methylphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

Uniqueness

2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable scaffold for further modifications and applications.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

(Z)-2-[(2-chlorophenyl)diazenyl]-3-hydroxy-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C21H15ClN2O2/c22-17-13-7-8-14-18(17)23-24-19(20(25)15-9-3-1-4-10-15)21(26)16-11-5-2-6-12-16/h1-14,25H/b20-19-,24-23?

InChI Key

KOKOQUJLNTUSAC-VKDKGKJGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=CC=C3Cl)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=CC=C3Cl)O

Origin of Product

United States

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